molecular formula C11H12N4OS B14587551 1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- CAS No. 61602-94-6

1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)-

Cat. No.: B14587551
CAS No.: 61602-94-6
M. Wt: 248.31 g/mol
InChI Key: JFHHNRRJCMPKRR-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- is a heterocyclic compound that belongs to the class of triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- typically involves the reaction of 1,2,4-triazine-5-carbonitriles with 5-[(2-hydroxyethyl)sulfanyl]- and 5-{[2-(2-hydroxyethoxy)ethyl]sulfanyl}-3-amino-1,2,4-triazoles under heating conditions . The reaction is solvent-free and results in the formation of 5-amino-1,2,4-triazines as the main products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar triazine derivatives often involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines and thiols.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted triazines, and various amine and thiol derivatives.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- involves its interaction with specific molecular targets and pathways within cells. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of essential cellular processes. This inhibition can result in the death of pathogenic microorganisms or the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazin-5(4H)-one, 6-(2-aminophenyl)-4-methyl-3-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-aminophenyl and methylthio groups enhances its biological activity and makes it a valuable compound for various applications.

Properties

CAS No.

61602-94-6

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

6-(2-aminophenyl)-4-methyl-3-methylsulfanyl-1,2,4-triazin-5-one

InChI

InChI=1S/C11H12N4OS/c1-15-10(16)9(13-14-11(15)17-2)7-5-3-4-6-8(7)12/h3-6H,12H2,1-2H3

InChI Key

JFHHNRRJCMPKRR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=NN=C1SC)C2=CC=CC=C2N

Origin of Product

United States

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